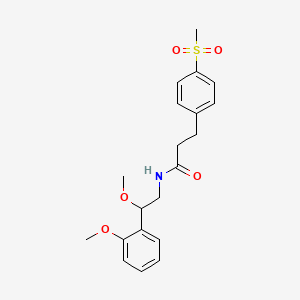

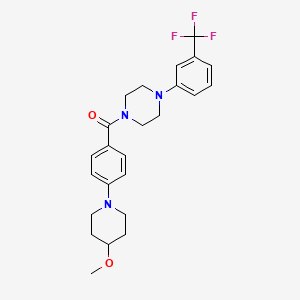

![molecular formula C11H8ClNO4S2 B2843461 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid CAS No. 866039-48-7](/img/structure/B2843461.png)

4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is part of many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid” is complex, with a thiazole ring attached to a benzenesulfonyl group and a carboxylic acid group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

- Thiazole derivatives, including those containing the chlorothiazole moiety, have been explored for their potential as agrochemicals. These compounds may exhibit insecticidal, fungicidal, or herbicidal properties. Researchers investigate their efficacy in protecting crops and controlling pests .

- The chlorothiazole scaffold has attracted attention in medicinal chemistry due to its diverse biological activities. Scientists explore modifications of this core structure to design novel drugs. For instance:

- Antimicrobial Activity : Some chlorothiazole derivatives exhibit antimicrobial properties, making them potential candidates for combating bacterial and fungal infections .

- Anticancer Potential : Researchers have investigated the use of thiazole-based compounds in cancer treatment. These molecules may interfere with tumor growth pathways .

- Anti-Inflammatory and Antioxidant Effects : Chlorothiazole derivatives have been studied for their anti-inflammatory and antioxidant activities, which could have implications for various diseases .

- Antihypertensive Agents : Certain thiazole-containing compounds show promise in managing hypertension .

- Anti-Alzheimer’s Agents : The chlorothiazole scaffold has been explored for potential Alzheimer’s disease therapies .

- Beyond pharmaceuticals, thiazoles find use in industrial applications. They contribute to rubber vulcanization, liquid crystals, catalysts, dyes, and pigments .

- Thiazoles have been investigated as sensitizers in photographic processes. Their ability to absorb light and enhance photochemical reactions makes them valuable in this context .

- Thiazole moieties appear in various natural products, such as vitamin B1 (thiamine) and penicillin. Researchers study their synthesis and role in these bioactive compounds .

- Thiazoles have been incorporated into materials for diverse applications. They contribute to the development of sensors, sunscreens, and other functional materials .

Agrochemicals and Pesticides

Pharmaceuticals and Drug Design

Industrial Applications

Photographic Sensitizers

Natural Product Synthesis

Materials Science and Sensors

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been known to affect multiple biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and tumor cells, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these cells .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability. The specific impact of these properties on the bioavailability of this compound would need further investigation.

Result of Action

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects, such as inhibiting the growth of bacteria, fungi, and tumor cells, and inducing cell death .

Action Environment

The solubility of thiazole derivatives in water, alcohol, and ether suggests that the solvent used could potentially influence the action and efficacy of this compound. Additionally, the stability of this compound at different temperatures and pH levels would need further investigation.

Propriétés

IUPAC Name |

4-[(2-chloro-1,3-thiazol-5-yl)methylsulfonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4S2/c12-11-13-5-8(18-11)6-19(16,17)9-3-1-7(2-4-9)10(14)15/h1-5H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLSUBQMUGFYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

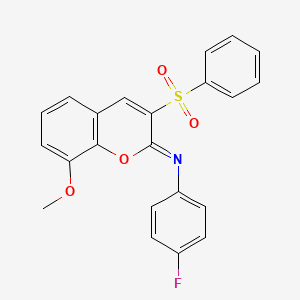

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)

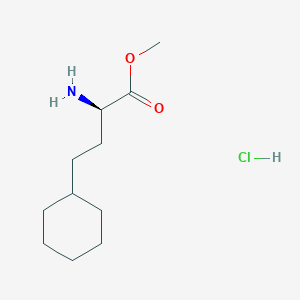

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)

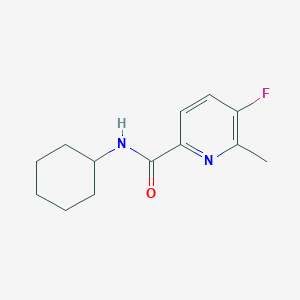

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)

![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)

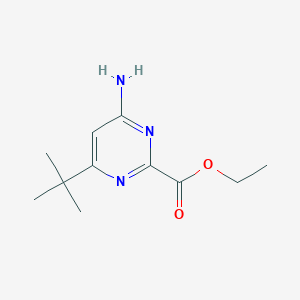

![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)